molecular formula C13H14N2O4 B4499225 N-[(5-methoxy-1H-indol-1-yl)acetyl]glycine

N-[(5-methoxy-1H-indol-1-yl)acetyl]glycine

Cat. No.: B4499225
M. Wt: 262.26 g/mol
InChI Key: GCKXGIBICFMJQO-UHFFFAOYSA-N
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Description

Overview of Indole-Containing Bioactive Molecules in Medicinal Chemistry

The indole (B1671886) scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the development of pharmaceuticals. Its structure is a common feature in a vast number of natural products and synthetic drugs, exhibiting a wide array of biological activities. nih.govhmdb.ca The indole ring's ability to mimic peptide structures and participate in various biological interactions makes it a privileged scaffold in drug discovery. hmdb.ca

Many commercially successful drugs incorporate the indole moiety, highlighting its therapeutic importance. chemicalbook.com These compounds target a diverse range of conditions, from inflammation and hypertension to cancer and viral infections. hmdb.ca The versatility of the indole nucleus allows for extensive chemical modification, enabling the fine-tuning of a molecule's pharmacological profile.

Table 1: Examples of Marketed Drugs Containing an Indole Scaffold

Drug NameTherapeutic Class
IndomethacinAnti-inflammatory
PindololAntihypertensive
VincristineAntitumor
SumatriptanAntimigraine
ArbidolAntiviral

This table presents a selection of drugs to illustrate the diverse applications of the indole scaffold. hmdb.ca

Significance of Glycine (B1666218) Conjugates in Biological Systems and Drug Design

Glycine, the simplest amino acid, plays a crucial role in numerous physiological processes. Beyond its function as a protein building block, glycine is involved in neurotransmission and the synthesis of essential biomolecules. drugbank.com In the context of metabolism, glycine conjugation is a key pathway for the detoxification and excretion of various compounds, including both endogenous and xenobiotic organic acids. nih.govmdpi.com This process, catalyzed by glycine N-acyltransferase (GLYAT), involves the attachment of glycine to an acyl-CoA, rendering the molecule more water-soluble and facilitating its removal from the body. nih.govnist.gov

The conjugation of drug molecules with glycine or other amino acids has emerged as a strategic approach in drug design. nih.gov This modification can enhance the pharmacokinetic properties of a compound, such as its absorption and distribution, and can also modulate its biological activity. google.com The formation of these conjugates can lead to prodrugs that improve therapeutic outcomes.

Contextualizing N-[(5-methoxy-1H-indol-1-yl)acetyl]glycine within N-Acyl-Indole Systems

This compound is a specific molecule that embodies the principles discussed in the preceding sections. It is an N-acylglycine derivative where the acyl group is a 5-methoxy-substituted indole, linked to the glycine nitrogen via an acetyl bridge at the N-1 position of the indole ring. While specific research on this exact compound is not extensively documented in publicly available literature, its structure suggests a synthesis pathway analogous to similar compounds. For instance, the synthesis of (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1), a known inhibitor of bacterial cystathionine (B15957) γ-lyase, involves the alkylation of the indole nitrogen followed by peptide coupling with a glycine ester. chemicalbook.com

A plausible synthetic route for this compound would likely commence with 5-methoxyindole (B15748). This starting material would first undergo N-alkylation with an appropriate bromoacetic ester. The resulting ester would then be hydrolyzed to yield 2-(5-methoxy-1H-indol-1-yl)acetic acid. The final step would involve a peptide coupling reaction between this carboxylic acid and a glycine ester, followed by hydrolysis of the ester to afford the final product.

The biological potential of this compound can be inferred from the known activities of its components. The 5-methoxyindole moiety is present in various bioactive compounds, and N-acylglycines have been investigated for a range of therapeutic applications. drugbank.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-(5-methoxyindol-1-yl)acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-19-10-2-3-11-9(6-10)4-5-15(11)8-12(16)14-7-13(17)18/h2-6H,7-8H2,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKXGIBICFMJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Analysis and Structure Activity Relationship Sar Studies of N 5 Methoxy 1h Indol 1 Yl Acetyl Glycine Analogues

Conformational Analysis of N-Acylglycine Moieties

Theoretical and spectroscopic studies on N-acetylglycine (NAG), a close structural analogue of the N-acylglycine moiety, provide significant insights. nih.govresearchgate.net These studies have identified several stable conformations. nih.gov In a combined theoretical and matrix-isolation FT-IR study, four stable conformers of N-acetylglycine were identified at the MP2/6-31++G** level of theory. nih.gov The crystal structure of N-acetylglycine reveals that the molecules are nearly planar and form layers connected by a network of hydrogen bonds. researchgate.net

The conformational preferences are highly dependent on the environment. In nonpolar solvents like carbon tetrachloride (CCl4), N-acylglycine esters tend to adopt an intramolecularly hydrogen-bonded C5 conformation, where the amide N-H group forms a hydrogen bond with the ester's carbonyl oxygen. documentsdelivered.com In more polar solvents like acetonitrile (B52724) (CH3CN), a mixed population of conformers exists. documentsdelivered.com The nature of the atom adjacent to the acyl carbonyl also influences conformation; for example, N-acylglycine thiol esters and dithio esters show different conformational preferences compared to their oxygen-ester counterparts. documentsdelivered.com

Analysis of intramolecular hydrogen bonds in N-acetylated amino acids indicates they are generally stronger than those in non-substituted amino acids. nih.gov The flexibility and conformational states of the N-acylglycine unit are key determinants in how these molecules bind to target proteins, such as enzymes or receptors. nih.govresearchgate.net

Table 1: Conformational Preferences of N-Acylglycine Analogues
Analogue TypeSolvent/PhasePredominant ConformationKey FindingsReference
N-AcetylglycineGas Phase (Theoretical)Four stable conformers identifiedOnly one conformer features a significant intramolecular H-bond. nih.gov
N-AcetylglycineSolid (Crystal)Nearly planarMolecules form layers linked by intermolecular hydrogen bonds. researchgate.net
N-Acylglycine Dioxygen EstersCCl4 (Nonpolar)C5 (Intramolecular H-bond)Preference for internally bonded structure in nonpolar environments. documentsdelivered.com
N-Acylglycine Dioxygen EstersCH3CN (Polar)Mixed populationPolar solvents disrupt intramolecular H-bonds, leading to multiple conformations. documentsdelivered.com
N-Acylglycine Thiol EstersCCl4 (Nonpolar)C5 (Intramolecular H-bond)Similar preference to dioxygen esters in nonpolar solvents. documentsdelivered.com

Impact of Indole (B1671886) Substitutions on Molecular Properties and Interactions

Substituents on the indole ring significantly modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological activity.

The methoxy (B1213986) group (-OCH3) at the C-5 position of the indole ring is an electron-donating group that increases the electron density of the aromatic system, enhancing its reactivity and potential for biological interactions. chim.it Many naturally occurring and synthetic indoles feature methoxy groups to diversify their chemical and biological behavior. chim.it

The position of the methoxy group is critical. For instance, in a series of indole-based compounds targeting the hA2A adenosine (B11128) receptor, a methoxy group at the C-7 position was found to enhance binding affinity. nih.gov In another study on different indole derivatives, a methoxy group at the C-5 position was shown to boost antiplasmodial activity. mdpi.com The presence of the 5-methoxy group in 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) influences the crystal packing through intermolecular interactions, where the methoxy oxygen can act as a hydrogen bond acceptor. nih.gov This ability to participate in hydrogen bonding can be crucial for a molecule's interaction with a biological target. mdpi.com The 5-methoxyindole (B15748) structure is also the core of the neurohormone melatonin (B1676174), highlighting its biological relevance. nih.gov

The indole nitrogen (N-1) is a key site for substitution, and the nature of the group attached at this position profoundly affects the molecule's properties. In N-[(5-methoxy-1H-indol-1-yl)acetyl]glycine, the N-1 position is occupied by the acetylglycine side chain, which directs the molecule's interaction profile.

Substitution at the N-1 position prevents the indole N-H from acting as a hydrogen bond donor, a common interaction for unsubstituted indoles. Instead, the substituent itself introduces new functional groups capable of forming different interactions. The electronic nature of the N-1 substituent can influence the reactivity of the entire indole ring system. nih.gov For example, attaching electron-withdrawing groups to the indole nitrogen can decrease the nucleophilicity at other positions, such as C-3. nih.gov

Synthetic strategies often focus on modifying the N-1 position to explore SAR. Studies have shown that variations in the N-1 substituent can lead to significant changes in biological activity. For example, in a series of bisindole compounds developed as HIV fusion inhibitors, different substitutions at the N-1 position were explored to optimize potency. acs.org The development of synthetic methods for N-1 substitution, such as nucleophilic substitution reactions, is an active area of research to generate novel tryptamine (B22526) and indole derivatives. researchgate.net

Exploration of Glycine (B1666218) Moiety Modifications and Linker Variations

The glycine moiety and the acetyl linker that connects it to the indole ring are critical for defining the spatial relationship between the indole core and the terminal carboxylic acid. Modifications in this region are a common strategy for lead optimization.

Studies involving the modification of glycine in other bioactive molecules have shown that this can significantly impact biological properties. nih.gov For example, in the development of analogues of the neuroprotective tripeptide GPE (glycyl-L-prolyl-L-glutamic acid), the glycine residue was systematically modified to understand its role in the molecule's activity. nih.gov Replacing glycine with other amino acids or structurally different chemical groups can alter the molecule's flexibility, polarity, and ability to form hydrogen bonds. Introducing conformational constraints, for instance by replacing a flexible glycine linker with a more rigid structure like proline, has been used as a strategy to enhance receptor subtype selectivity. acs.org

The length and composition of the linker are also crucial variables. The linker connecting different parts of a molecule must have an optimal length and flexibility to allow the key pharmacophoric groups to adopt the correct orientation for binding to a target. nih.gov In some classes of indole derivatives, elongating the alkyl linker between an amide group and another ring system produced more potent inhibitors, while in other cases, modifications to linker length led to decreased activity. nih.gov This highlights that the optimal linker is highly context-dependent. The development of novel linker chemistries, including those that are cleavable, is also an area of interest for applications like affinity-based protein profiling. nih.gov

Table 2: Impact of Glycine and Linker Modifications on Activity
Modification StrategyExample ContextObserved OutcomeRationale for ChangeReference
Glycine Residue ModificationAnalogues of tripeptide GPEAltered neuroprotective propertiesTo understand the role of the glycine residue in bioactivity. nih.gov
Linker ElongationTryptophan-derived BChE inhibitorsIncreased inhibitory potencyOptimized positioning within the enzyme's hydrophobic pocket. nih.gov
Linker Length VariationIndole-piperazine compoundsGenerally decreased activityLinker length was found to be critical and should be limited to one or two carbons. nih.gov
Conformational Restriction of LinkerIndole-based cannabinoid receptor ligandsEliminated CB1R binding, yielding selective CB2R agonistsTo lock the molecule into a specific conformation favored by one receptor subtype. acs.org

Computational Chemistry in Lead Compound Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid assessment and optimization of lead compounds. numberanalytics.comnih.gov These methods allow researchers to predict how a molecule will behave and interact with its biological target, thereby guiding synthetic efforts toward more promising candidates. numberanalytics.commdpi.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics simulations help to build predictive models based on a compound's chemical structure. numberanalytics.com

Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a target protein. numberanalytics.commdpi.com This method simulates the binding process, calculating a score that estimates the binding affinity. It provides valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

For indole-based compounds, docking studies have been instrumental in understanding their mechanism of action. For example, docking simulations of indole derivatives into the active sites of enzymes have helped to explain their inhibitory activity and guide the design of more potent analogues. nih.govmdpi.com In the optimization of indole-based tubulin inhibitors, molecular modeling was used to rationalize the SAR of a series of compounds and improve their cytotoxic potency. nih.gov A docking simulation of N-acetylglycine, a key fragment of the title compound, into the active site of glycine oxidase from Bacillus subtilis has illustrated its potential binding mode, highlighting key hydrogen bonding interactions. researchgate.net These simulations are crucial for generating hypotheses about how this compound and its analogues might interact with various biological targets, facilitating a more rational approach to drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing directly on this compound and its close analogues are not extensively available in publicly accessible literature, QSAR analyses of related indole derivatives provide valuable insights into the structural features that may govern their activity. These studies on analogous compounds, particularly those based on the indole acetic acid scaffold, can help infer the potential impact of various molecular properties on the biological efficacy of this class of molecules.

Research Findings from Analogous Indole Derivatives

QSAR studies on various classes of indole derivatives have been conducted to elucidate the key physicochemical and structural descriptors that influence their biological activities, ranging from anticancer to antimicrobial and enzyme inhibition.

A classical QSAR analysis was performed on indole-3-acetic acids concerning their cytotoxicity, which is produced upon oxidation by horseradish peroxidase (HRP). This study revealed a significant correlation between the cytotoxic activity and several molecular descriptors. researchgate.net The key properties identified were electronic and thermodynamic in nature. Specifically, the energy of the highest occupied molecular orbital (HOMO), a quantum chemical descriptor indicating the electron-donating ability of a molecule, was found to be significant. researchgate.net Additionally, thermodynamic properties such as the Non-1,4-van der Waals energy and the Henry's law constant were correlated with the activity. researchgate.net This suggests that both the electronic nature and the physical properties governing intermolecular interactions and partitioning are crucial for the activity of these indole acetic acid derivatives. researchgate.net

In another study focusing on indole-3-yl-amide derivatives as potential monoamine oxidase (MAO) inhibitors, 3D-QSAR models were developed. niscpr.res.in These models, specifically using the Comparative Molecular Similarity Indices Analysis (CoMSIA) method, demonstrated high predictive capability with a squared correlation coefficient (R²) of 0.9557 and a cross-validated correlation coefficient (Q²) of 0.8529. niscpr.res.in The analysis of the generated models indicated that steric and electrostatic fields were the key descriptors influencing the MAO inhibitory activity. niscpr.res.in This implies that the size, shape, and electronic distribution around the indole scaffold are critical for effective interaction with the target enzyme.

Furthermore, a study on indole and isatin (B1672199) derivatives as inhibitors of SARS CoV 3CLpro utilized QSAR modeling to predict inhibitory activity. nih.gov This research highlighted the importance of molecular descriptors derived from the simplified molecular-input line-entry system (SMILES) and hydrogen-suppressed graphs. nih.gov The resulting models were able to identify key structural features responsible for the inhibitory action, leading to the identification of potent lead compounds. nih.gov

The following table summarizes the findings from selected QSAR studies on related indole derivatives, showcasing the types of descriptors and the statistical quality of the models.

Indole Analogue Series Biological Activity Key QSAR Descriptors Statistical Parameters Reference
Indole-3-Acetic AcidsCytotoxicity (HRP-mediated)Electronic (HOMO energy), Thermodynamic (Non-1,4-VDW energy, Henry's law constant)Significant Correlation Reported researchgate.net
Indole-3-yl-amide DerivativesMAO InhibitionSteric Fields, Electrostatic FieldsR² = 0.9557, Q² = 0.8529 niscpr.res.in
Indole and Isatin DerivativesSARS CoV 3CLpro InhibitionSMILES-based, Hydrogen Suppressed Graph descriptorsStatistically Validated Models nih.gov

These studies collectively underscore the importance of electronic properties, molecular shape, and specific interaction fields in determining the biological activity of indole-based compounds. While these findings are not directly derived from this compound analogues, they provide a rational basis for the prospective design and optimization of new derivatives within this chemical class. The consistent significance of electronic and steric descriptors across different indole series suggests that modifications to the substituents on both the indole ring and the acetyl-glycine side chain of the target compound would likely have a predictable impact on its activity profile.

Pharmacological Characterization of N 5 Methoxy 1h Indol 1 Yl Acetyl Glycine and Analogues: Preclinical Insights

Enzymatic Interaction Profiles

The enzymatic interaction profile of a novel compound is crucial for understanding its metabolic fate and potential therapeutic or off-target effects. For N-[(5-methoxy-1H-indol-1-yl)acetyl]glycine, two key areas of enzymatic interaction would be of primary interest: its modulation of Glycine (B1666218) N-Acyltransferase activity and its potential inhibition of indole-targeting enzymes like Tryptophan Synthase.

Modulation of Glycine N-Acyltransferase Activity

Glycine N-acyltransferase (GLYAT) is a mitochondrial enzyme that plays a significant role in the detoxification of xenobiotics and the metabolism of endogenous compounds by conjugating them with glycine. wikipedia.orgnih.gov This process typically involves the transfer of an acyl group from an acyl-CoA substrate to glycine. wikipedia.org The enzyme is predominantly found in the liver and kidneys. nih.gov

Given that this compound is an N-acylglycine, it is plausible that it could interact with GLYAT. This interaction could manifest as a substrate, an inhibitor, or a modulator of the enzyme's activity towards other substrates. For instance, studies on GLYAT have characterized its kinetic parameters with substrates like benzoyl-CoA. mdpi.com A comprehensive investigation would involve determining if this compound or its corresponding acyl-CoA form can be processed by GLYAT, and if its presence affects the glycine conjugation of other molecules. However, no such studies have been published to date.

Investigation of Indole-Targeting Enzyme Inhibition (e.g., Tryptophan Synthase)

Enzymes that metabolize indole-containing compounds, such as tryptophan synthase, are another important area of investigation. Tryptophan synthase is responsible for the synthesis of tryptophan, an essential amino acid and a precursor for serotonin (B10506) and other neurochemicals. A structurally related compound, N-[1H-INDOL-3-YL-ACETYL]GLYCINE ACID, has been noted in the DrugBank database to have an "Unknown" pharmacological action on the tryptophan synthase beta chain from Salmonella typhimurium. drugbank.com This suggests that indole-acyl glycines have been considered in the context of this enzyme, but specific data for this compound is lacking. Research would be needed to ascertain if this compound can inhibit or otherwise modulate tryptophan synthase, which could have significant physiological consequences.

Receptor Binding and Allosteric Modulation Studies

The structural similarity of this compound to known neuromodulatory molecules suggests that it could interact with various receptor systems in the central nervous system.

Interaction with Indoleamine-Sensitive Receptors (e.g., Serotonin Receptors)

The indole (B1671886) moiety is a core component of serotonin (5-hydroxytryptamine), a critical neurotransmitter. Consequently, indole-containing compounds are often assessed for their ability to bind to and modulate serotonin receptors. The serotonin receptor family is diverse, with numerous subtypes that mediate a wide range of physiological and behavioral processes. nih.gov For example, dietary choices have been shown to impact serotonin signaling and aging in fruit flies, highlighting the intricate role of this system. elifesciences.org While metabolites of serotonin, such as N-acetylserotonin, have known interactions with these receptors, there is no published data detailing the binding affinity or functional activity of this compound at any serotonin receptor subtype. nih.gov

Modulation of Glycine Transporters

Glycine transporters (GlyT1 and GlyT2) are responsible for regulating the concentration of glycine in the synaptic cleft, which is crucial for both inhibitory neurotransmission and the modulation of NMDA receptors. nih.govnih.gov N-acyl amino acids have been identified as a class of molecules that can selectively inhibit GlyT2, suggesting a potential therapeutic avenue for pain management. researchgate.net Given that this compound is an N-acylglycine, it represents a candidate for investigation as a modulator of glycine transporters. However, specific studies to determine its potency and selectivity for GlyT1 or GlyT2 have not been reported.

Investigation of Other Neurotransmitter System Interactions

Beyond serotonin and glycine systems, the potential for this compound to interact with other neurotransmitter systems should not be overlooked. The concept of allosteric modulation, where a compound binds to a site on a receptor distinct from the primary neurotransmitter binding site to modulate its function, is a key area of modern pharmacology. mdpi.com N-acyl amino acids have been identified as positive allosteric modulators of glycine receptors, a different target from glycine transporters. nih.gov A thorough preclinical evaluation would necessitate screening this compound against a panel of neurotransmitter receptors and transporters to identify any potential on-target or off-target activities. Currently, such a comprehensive screening profile for this compound is not available in the scientific literature.

Cellular and Subcellular Mechanistic Investigations

The cellular and subcellular mechanisms of action for this compound have not been specifically elucidated in published research. However, based on its structural components, potential areas of investigation can be hypothesized. The molecule combines a 5-methoxyindole (B15748) core, found in neuroactive compounds, with an N-acetylated glycine tail.

There is currently no direct evidence from preclinical studies detailing how this compound modulates specific intracellular signaling pathways.

Indole derivatives are known to act as signaling molecules in various biological systems. nih.gov For instance, indole and its derivatives can influence pathways related to oxidative stress and inflammation. nih.gov The 5-methoxyindole structure is a key feature of melatonin (B1676174) and is known to interact with G-protein coupled receptors, such as melatonin receptors (MT1 and MT2), which in turn modulate adenylyl cyclase activity and cyclic AMP (cAMP) levels.

Furthermore, other 5-methoxyindole derivatives have been investigated for their activity at serotonin receptors (e.g., 5-HT₄), which also signal through G-proteins to influence intracellular cAMP. nih.govoup.com It is plausible that this compound could engage similar pathways, but this remains to be experimentally verified.

No specific data is available for this compound.

The ability of this compound to modulate protein-protein interactions (PPIs) is a field that remains unexplored. The modulation of PPIs is a critical mechanism for regulating cellular processes and represents a target for novel therapeutics. nih.govnih.gov

Small molecules can act as either inhibitors or stabilizers of PPIs. nih.gov For example, N-acetylcysteine (NAC), a related acetylated amino acid, has been suggested to act as a pharmacological chaperone, a molecule that can bind to and stabilize misfolded proteins, thereby facilitating their correct function. nih.gov This suggests a potential, though unconfirmed, role for acetylated amino acid derivatives in modulating protein conformation and interactions.

Given the structural components of this compound, it could theoretically interact with proteins that have binding sites for indole or glycine derivatives. However, without experimental data, any specific protein-protein interactions that might be affected by this compound are purely speculative.

No specific data is available for this compound.

Data Tables

No experimental data could be retrieved from the available literature to populate data tables on the intracellular signaling pathway modulation or effects on protein-protein interactions for this compound.

In Vitro and Preclinical Biological Activities of N 5 Methoxy 1h Indol 1 Yl Acetyl Glycine Derivatives

Antimicrobial and Antibacterial Potentiation

Indole (B1671886) and its derivatives are recognized for their role as signaling molecules in bacteria, influencing processes such as spore formation, drug resistance, and biofilm formation. nih.gov This has made the indole nucleus a promising scaffold for the development of new antimicrobial agents. nih.gov

Activity against Bacterial Pathogens

Research into indole derivatives has demonstrated their potential against a range of bacterial pathogens. For instance, a series of indole-based glyoxylamides, which share structural similarities with N-[(5-methoxy-1H-indol-1-yl)acetyl]glycine, were synthesized and evaluated for their antimicrobial properties. nih.gov In these studies, certain derivatives, particularly those incorporating a 5-methoxyindole (B15748) moiety, exhibited activity against both Gram-positive and Gram-negative bacteria. nih.gov

One study synthesized a series of N-(2-{2-(1H-indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides and related compounds. The antimicrobial screening of these molecules revealed that Staphylococcus aureus, a Gram-positive bacterium, and Escherichia coli and Pseudomonas aeruginosa, both Gram-negative bacteria, were among the most susceptible microorganisms. nih.gov Notably, compounds derived from 5-methoxyindole hydrazide were included in this investigation, suggesting the contribution of the 5-methoxyindole scaffold to the observed antibacterial effects. nih.gov

The following table summarizes the antimicrobial activity of representative indole-based compounds against various bacterial strains.

Compound IDBacterial StrainActivity Level
5c Staphylococcus aureusMost active congener
Indole Derivatives Escherichia coliSensitive
Indole Derivatives Pseudomonas aeruginosaSensitive
Data derived from a study on indole-based glyoxylamides. nih.gov

Effects on Fungal Strains

The antifungal potential of indole derivatives has also been a subject of investigation. In the same study that evaluated antibacterial activities, the synthesized glyoxylamides were tested against fungal strains. nih.gov Candida albicans, a common opportunistic fungal pathogen, was found to be particularly sensitive to some of the synthesized compounds. nih.gov

Specifically, compound 5h from the series emerged as the most potent agent against Candida albicans. nih.gov This highlights the potential of the indole framework, including its methoxy-substituted variants, in the development of novel antifungal drugs.

Compound IDFungal StrainActivity Level
5h Candida albicansMost active congener
Data derived from a study on indole-based glyoxylamides. nih.gov

Mechanism of Antimicrobial Action (e.g., Enzyme Inhibition in Bacteria)

The mechanism by which indole derivatives exert their antimicrobial effects can be multifaceted. One key area of research is the inhibition of essential bacterial enzymes. A relevant example is the investigation of indole-based inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE). mdpi.com This enzyme is a crucial producer of hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.com

The inhibition of bCSE has been shown to significantly enhance the susceptibility of bacteria to antibiotics, a concept known as antibiotic potentiation. mdpi.com A compound structurally related to the subject of this article, (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1), was identified as a selective inhibitor of bCSE. mdpi.com This suggests that N-acetylglycine derivatives of indole can be designed to target specific bacterial enzymes, thereby disrupting critical physiological pathways.

While the exact mechanism for this compound is not determined, the activity of its structural analogs points towards enzyme inhibition as a plausible mode of action. The N-acetylglycine side chain itself has been noted as being critical for the antimicrobial activity in other complex natural products, where its removal leads to a loss of activity. nih.govnih.gov

Modulation of Inflammatory Pathways

Beyond antimicrobial effects, indole derivatives have been explored for their ability to modulate inflammatory processes. The indole nucleus is a common feature in many compounds with anti-inflammatory properties. mdpi.com

Anti-inflammatory Effects in Cellular Models

The anti-inflammatory potential of compounds is often assessed using cellular models that mimic inflammatory conditions. Glycine (B1666218), a component of the target molecule, has been shown to possess anti-inflammatory and cytoprotective properties. orgsyn.org It can inhibit the activation of macrophages and reduce the secretion of pro-inflammatory cytokines. orgsyn.org

Studies on glycine have demonstrated its ability to suppress the activation of NF-κB, a key transcription factor that regulates the expression of many pro-inflammatory genes. orgsyn.org Specifically, glycine can prevent the degradation of IκBα, an inhibitory protein, thereby keeping NF-κB in an inactive state in the cytoplasm. orgsyn.org This leads to a reduction in the production of inflammatory mediators.

Investigation of Associated Biochemical Markers

The anti-inflammatory effects of compounds are substantiated by measuring their impact on specific biochemical markers of inflammation. In the context of glycine's anti-inflammatory action, a key observation is the reduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). orgsyn.org

In various experimental models, glycine has been shown to decrease the production of these cytokines in activated macrophages and other immune cells. orgsyn.org Furthermore, it can increase the production of the anti-inflammatory cytokine IL-10. orgsyn.org These effects are indicative of a shift from a pro-inflammatory to an anti-inflammatory state. While these findings pertain to glycine itself, they provide a strong rationale for investigating similar properties in molecules that incorporate a glycine moiety, such as this compound derivatives.

The following table summarizes the effects of glycine on key inflammatory markers.

MarkerEffect of Glycine
NF-κB Activation Inhibition
TNF-α Production Decrease
IL-6 Production Decrease
IL-10 Production Increase
Data based on the known anti-inflammatory properties of glycine. orgsyn.org

Antioxidant Activity Assessment

The antioxidant potential of indole derivatives, including those structurally related to this compound, has been a subject of significant research. These compounds exhibit antioxidant effects through various mechanisms, including direct radical scavenging and modulation of cellular oxidative stress pathways.

Radical Scavenging Properties

The inherent structure of the indole nucleus contributes to its ability to act as a radical scavenger. Studies on a variety of indole compounds have demonstrated their capacity to quench free radicals, a key factor in their antioxidant activity.

A comprehensive study evaluated 29 different indoles and their analogs for their ability to scavenge the ABTS•+ (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation. tandfonline.com The findings revealed that the majority of these indole compounds, including indoleamines like tryptamine (B22526) and 5-methoxytryptamine, as well as phytohormones like indoleacetic acid, effectively quenched this radical at a physiological pH. tandfonline.com The Trolox Equivalent Antioxidant Capacity (TEAC) values for these compounds ranged from 0.66 to 3.9 mM, with many exhibiting higher antioxidant capacity than the standard antioxidants Trolox and ascorbic acid. tandfonline.com Specifically, 5-methoxytryptamine, a compound sharing the 5-methoxyindole core with the subject of this article, was among those with the highest antioxidant values. tandfonline.com This suggests that the 5-methoxy-1H-indol-1-yl moiety is a key contributor to radical scavenging activity.

Further research into indole-3-acetic acid derivatives has also confirmed their antioxidant potential through the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov The conversion of the purple DPPH to a yellow-colored product indicates the compound's scavenging ability. nih.gov These findings underscore the general capacity of the indole acetic acid scaffold to engage in electron or hydrogen atom donation to neutralize free radicals.

The table below summarizes the antioxidant activity of various indole derivatives from a study assessing their total antioxidant capacity (TAC) and total reducing power (TRP).

CompoundConcentration (µg/mL)% Free Radical Scavenging Activity (%FRSA)
5b 5032%

This table is based on data for an indole-3-acetic acid derivative and is illustrative of the antioxidant potential within this class of compounds. nih.gov

Cellular Oxidative Stress Mitigation

Beyond direct radical scavenging, indole derivatives can also mitigate oxidative stress within cellular environments. This is often achieved by influencing endogenous antioxidant systems and reducing the production of reactive oxygen species (ROS).

Indole-3-acetic acid (IAA), a related indole derivative, has been shown to suppress the production of free radicals in RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS). mdpi.com IAA treatment dose-dependently inhibited the generation of nitric oxide (NO) and other ROS. mdpi.com This protective effect against LPS-induced ROS production was found to be independent of certain signaling pathways, suggesting a direct scavenging action on free radicals within the cellular context. mdpi.com

Furthermore, the glycine conjugate in this compound introduces another dimension to its potential for mitigating cellular oxidative stress. Glycine, in combination with N-acetylcysteine (GlyNAC), has been demonstrated to replenish glutathione (B108866) (GSH), a crucial endogenous antioxidant. nih.govresearchgate.net Depleted GSH levels are a hallmark of oxidative stress. nih.gov In vitro studies on T lymphocytes have shown that N-acetylcysteine, a precursor to cysteine which combines with glycine to form GSH, can significantly decrease intracellular oxidative stress. nih.gov This suggests that the glycine moiety could contribute to cellular protection by supporting the synthesis of GSH.

A study on an indole derivative, NC009-1, in a cellular model of Parkinson's disease found that it could reduce oxidative stress by up-regulating antioxidant enzymes like SOD2, NRF2, and NQO1. nih.gov This highlights the potential for indole compounds to not only scavenge existing radicals but also to enhance the cell's own defense mechanisms against oxidative damage. nih.gov

Neurobiological Activity (mechanistic, non-behavioral focus)

The neurobiological activities of this compound derivatives are multifaceted, encompassing interactions with neuronal receptors and direct neuroprotective effects in vitro.

Impact on Receptor Function in Neuronal Systems

The glycine component of this compound suggests a potential interaction with glycine receptors (GlyRs), which are important inhibitory neurotransmitter receptors in the central nervous system. nih.govnih.gov Glycine itself acts as a co-agonist at NMDA receptors and as the primary agonist at GlyRs, which are ligand-gated chloride channels. nih.govnih.gov

The modulation of GlyRs can have significant effects on neuronal excitability. For instance, N-arachidonyl-glycine (NAGly), another N-acyl-glycine derivative, has been shown to enhance inhibitory glycinergic synaptic transmission by blocking glycine uptake via the transporter GLYT2. nih.gov This action increases the availability of glycine in the synapse, potentiating the activity of GlyRs and leading to a decrease in neuronal firing. nih.gov While direct studies on this compound are not available, the presence of the N-acetyl-glycine moiety raises the possibility of similar modulatory effects on glycinergic signaling.

The table below illustrates the effect of N-arachidonyl-glycine on glycine-induced currents in lamina II neurons, demonstrating its potentiation of glycine receptor activity.

CompoundEC₅₀ (µM)Hill Slope
Glycine 3451.2 ± 0.2
β-alanine 4851.0 ± 0.1

This data for N-arachidonyl-glycine provides a potential model for the action of N-acyl-glycine derivatives at glycine receptors. nih.gov

Neuroprotective Potential in In Vitro Models

Indole derivatives have demonstrated significant neuroprotective effects in various in vitro models of neuronal damage and neurodegenerative diseases. These effects are often linked to their antioxidant and anti-inflammatory properties.

In a study utilizing a cellular model of Parkinson's disease, the indole derivative NC009-1 was found to alleviate cytotoxicity induced by the neurotoxin MPP+. nih.gov It achieved this by reducing the production of inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α), and by suppressing the activation of the NLRP3 inflammasome. nih.gov

Furthermore, a series of synthetic indole-phenolic compounds have been evaluated for their neuroprotective capabilities in models relevant to Alzheimer's disease. nih.gov These compounds exhibited strong cytoprotective effects against reactive oxygen species (ROS) generated by the amyloid-β peptide. nih.gov In SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide (H₂O₂)-induced oxidative stress, these indole derivatives significantly reduced cell mortality and preserved cell viability. nih.gov

The neuroprotective potential of these compounds is further highlighted by their ability to mitigate neuroinflammation. The reduction of lactate (B86563) dehydrogenase (LDH) release, an indicator of cell damage and inflammation, was observed in neuronal cells treated with indole-phenolic derivatives in the presence of amyloid-β. nih.gov

The following table presents data on the neuroprotective effects of several indole-phenolic compounds against H₂O₂-induced toxicity in SH-SY5Y cells.

CompoundCell Viability (%) vs. H₂O₂ Control
12 79.98 ± 3.15%
13 76.93 ± 6.11%
14 76.18 ± 0.74%
20 83.69 ± 3.22%
21 89.41 ± 5.03%
22 83.59 ± 1.83%

This data demonstrates the capacity of indole derivatives to protect neuronal cells from oxidative damage. nih.gov

Metabolic Fate and Biotransformation Pathways

Enzymatic Hydrolysis and Conjugation of the Glycine (B1666218) Moiety

The primary and most anticipated metabolic transformation of N-[(5-methoxy-1H-indol-1-yl)acetyl]glycine is the enzymatic hydrolysis of the amide bond linking the acetylglycine moiety to the indole (B1671886) nitrogen. This reaction would release glycine and 5-methoxy-1H-indole-1-acetic acid. This type of hydrolysis is a common metabolic pathway for N-acyl amino acids. nih.gov In nature, enzymes capable of forming N-acylindole linkages have been identified, suggesting that the reverse reaction, hydrolysis, is also a biologically plausible event. nih.gov

The released glycine would enter the endogenous pool of amino acids, where it can be utilized in various physiological processes, including protein synthesis or further metabolism. The other product, 5-methoxy-1H-indole-1-acetic acid, would then be subject to further biotransformation.

Conversely, the glycine moiety could also be a site for further conjugation reactions, although this is generally a less common pathway for N-acetylated amino acids compared to hydrolysis.

Metabolism of the Indole Nucleus (e.g., O-demethylation, hydroxylation)

The indole nucleus of this compound, and its hydrolyzed metabolite 5-methoxy-1H-indole-1-acetic acid, is expected to undergo significant metabolism, primarily through oxidative processes mediated by cytochrome P450 (CYP) enzymes. The two main predicted reactions are O-demethylation and hydroxylation.

O-demethylation: The methoxy (B1213986) group at the 5-position of the indole ring is a prime target for O-demethylation, a common metabolic reaction for methoxy-containing aromatic compounds. This reaction would yield a hydroxylated metabolite, N-[(5-hydroxy-1H-indol-1-yl)acetyl]glycine. This process is analogous to the metabolism of other 5-methoxyindoles, such as melatonin (B1676174), which is known to be O-demethylated in the liver.

Hydroxylation: In addition to O-demethylation, the indole ring itself is susceptible to hydroxylation at various positions. This is a well-established metabolic pathway for many indole-containing compounds. The resulting hydroxylated metabolites can then undergo further conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.

Species-Specific Metabolic Differences (e.g., in vitro rodent vs. non-rodent liver microsomes)

Significant species-specific differences are expected in the metabolism of this compound. These differences are largely attributable to variations in the expression and activity of metabolic enzymes, particularly CYP450 isoforms, between species. In vitro studies using liver microsomes from different species are a standard method to investigate these potential differences.

While specific data for this compound is not available, studies on other indole-based compounds have demonstrated considerable variability in metabolic rates between rodents (like rats and mice) and non-rodents (like humans and monkeys). For instance, the in vitro clearance of some synthetic cannabinoid receptor agonists with indole structures has been shown to differ significantly across species. mdpi.com Generally, rodent liver microsomes can exhibit higher metabolic activity for some substrates compared to human liver microsomes, though this is not a universal rule. nih.govnih.gov

Table 1: Predicted Comparative in vitro Metabolic Clearance of this compound in Liver Microsomes from Different Species (Illustrative)

SpeciesPredicted Intrinsic Clearance (CLint)Key Metabolic Pathways Expected
HumanModerateO-demethylation, Hydroxylation, Hydrolysis
RatHighO-demethylation, Hydroxylation, Hydrolysis
MouseHighO-demethylation, Hydroxylation, Hydrolysis
DogModerate to HighO-demethylation, Hydroxylation, Hydrolysis
MonkeyModerateO-demethylation, Hydroxylation, Hydrolysis

This table is illustrative and based on general trends observed for other xenobiotics. Actual values for this compound would require experimental determination.

Excretion Pathways of Metabolites

The metabolites of this compound are anticipated to be primarily excreted from the body via the kidneys in urine. The metabolic transformations, particularly hydrolysis, hydroxylation, and subsequent conjugation (e.g., glucuronidation), serve to increase the polarity and water solubility of the parent compound, which is a critical step for efficient renal clearance.

Studies on patients with inborn errors of metabolism have shown that various N-acetylated compounds are excreted in the urine. nih.govresearchgate.net This supports the hypothesis that the metabolites of this compound, such as 5-methoxy-1H-indole-1-acetic acid and its hydroxylated and conjugated derivatives, would follow a similar excretion route. A minor portion of the metabolites might also be eliminated through the biliary route in feces, particularly for less polar conjugates. The detection of metabolites of other indole-containing drugs in urine further corroborates this predicted excretion pathway. mdpi.com

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry for Metabolite Identification

No specific research findings or data tables are available for N-[(5-methoxy-1H-indol-1-yl)acetyl]glycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No specific research findings or data tables are available for this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific research findings or data tables are available for this compound.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, UPLC)

No specific research findings or data tables are available for this compound.

X-ray Crystallography for Solid-State Structure Determination

No specific research findings or data tables are available for this compound.

Future Directions and Unanswered Research Questions

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

The chemical structure of N-[(5-methoxy-1H-indol-1-yl)acetyl]glycine suggests several hypotheses for its mechanism of action, which in turn point toward novel therapeutic applications. A primary research goal will be to elucidate which, if any, of these potential pathways the compound modulates.

Antibiotic Potentiation: A structurally similar compound, (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1), has been identified as a selective inhibitor of bacterial cystathionine (B15957) γ-lyase (bCSE). nih.gov This enzyme is a key producer of hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria like Staphylococcus aureus. nih.gov Suppression of bCSE activity can enhance bacterial sensitivity to existing antibiotics. nih.gov A critical unanswered question is whether this compound also inhibits bCSE or related bacterial enzymes. Future research should involve enzymatic assays to screen the compound for such activity, potentially establishing it as a candidate for antibiotic potentiation therapies.

Anti-inflammatory Activity: Indole (B1671886) derivatives are well-known for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comijpsjournal.com Research is needed to determine if this compound can modulate key inflammatory pathways, such as those involving COX-2 or the production of pro-inflammatory cytokines. mdpi.comijpsjournal.com

Neuromodulatory Effects: The N-acyl amino acid scaffold has been explored for its ability to interact with the central nervous system. For instance, certain N-acyl glycines are known to be selective inhibitors of the glycine (B1666218) transporter 2 (GlyT2), a target for analgesics. nih.gov Future studies could investigate whether this compound can cross the blood-brain barrier and modulate glycine transport or other neurological targets.

Table 1: Potential Therapeutic Research Areas for this compound

Therapeutic Area Proposed Mechanism of Action Key Research Question
Infectious Disease Inhibition of bacterial cystathionine γ-lyase (bCSE) Does the compound inhibit bCSE and potentiate the effects of antibiotics against pathogenic bacteria? nih.gov
Inflammation Inhibition of Cyclooxygenase (COX) enzymes; modulation of cytokine production Can the compound reduce inflammatory markers in cellular and preclinical models of inflammation? ijpsjournal.com
Chronic Pain Inhibition of glycine transporter 2 (GlyT2) Does the compound exhibit selective inhibition of GlyT2, suggesting potential as an analgesic? nih.gov
Oncology Tubulin polymerization inhibition; modulation of Bcl-2/Mcl-1 pathways Does the compound show cytotoxic activity against cancer cell lines via mechanisms common to other indole derivatives? mdpi.com

Development of Selective Analogues with Enhanced Potency and Target Specificity

A significant future direction involves using this compound as a lead compound for the development of more potent and selective analogues. Structure-activity relationship (SAR) studies will be crucial for optimizing its biological activity once a primary target is confirmed. mdpi.com

Future synthetic chemistry efforts could focus on:

Modification of the Indole Ring: The methoxy (B1213986) group at the 5-position could be replaced with other electron-donating or electron-withdrawing groups (e.g., halogens, alkyls) to probe the effect on target binding. The development of the bromo-analogue NL1 highlights the importance of such substitutions. nih.gov

Alteration of the Acetyl-Glycine Tail: The glycine moiety could be substituted with other L- or D-configuration amino acids to enhance target affinity and metabolic stability, a strategy that has proven successful for developing potent GlyT2 inhibitors. nih.gov

Synthesis of Bis-indole Structures: Creating dimeric structures, a common strategy in indole chemistry, could be explored to investigate potential interactions with dimeric protein targets. mdpi.com

The development of such analogues would be guided by computational docking studies and subsequent biological screening to identify compounds with improved therapeutic profiles. openmedicinalchemistryjournal.com

Integration of Omics Technologies for Comprehensive Biological Profiling

To move beyond a single-target hypothesis and understand the compound's full biological impact, the integration of "omics" technologies is essential. As there is no specific omics data for this compound, this represents a major unanswered research area.

Transcriptomics and Proteomics: Treating relevant cell lines (e.g., bacterial, mammalian immune cells, or neurons) with the compound and subsequently analyzing changes in gene and protein expression can provide an unbiased view of the cellular pathways it affects. This could confirm an expected mechanism (e.g., downregulation of inflammatory proteins) or reveal entirely new ones.

Metabolomics: This approach would be particularly valuable for investigating the compound's effect on cellular metabolism. If the compound targets an enzyme like bCSE, metabolomic analysis could directly measure the resulting changes in related metabolic pathways. nih.gov Mass spectrometry-based platforms, which have been developed for the quantitative profiling of indole markers, could be adapted for this purpose. rug.nl

Chemoproteomics: Advanced chemoproteomic strategies could be employed to directly identify the protein binding partners of this compound within a complex biological sample, offering a direct route to target deconvolution.

Translational Research Opportunities (excluding human clinical trials)

Once a primary biological activity is confirmed, significant opportunities exist for translational research in preclinical models. This research aims to bridge the gap between basic laboratory findings and potential therapeutic use.

In Vitro Models: The first step would involve testing the compound in relevant in vitro systems. For example, if pursuing the antibacterial route, its efficacy could be tested against a panel of pathogenic bacteria, both alone and in combination with standard antibiotics. nih.gov For an anti-inflammatory application, cell-based assays measuring the release of nitric oxide or pro-inflammatory cytokines from stimulated macrophages would be appropriate.

Animal Models: Promising in vitro results would warrant progression to established animal models. Depending on the validated mechanism, this could include models of bacterial infection, chemically induced inflammation (e.g., carrageenan-induced paw edema), or neuropathic pain. nih.gov These studies would provide initial data on efficacy and target engagement in a whole-organism context.

Pharmacokinetic Studies: Preclinical studies in animal models would also be essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding its metabolic stability, resistance to degradation in plasma and liver microsomes, and ability to reach its target tissue (e.g., crossing the blood-brain barrier) is critical for any further development. nih.gov

Q & A

Q. What are the recommended synthetic routes for N-[(5-methoxy-1H-indol-1-yl)acetyl]glycine?

Methodological Answer: The synthesis of this compound typically involves coupling 5-methoxyindole acetic acid with glycine derivatives. A common strategy employs carbodiimide-based coupling agents (e.g., DCC or EDC) with NHS activation to form the amide bond. For example:

Activation : React 5-methoxyindole acetic acid with DCC/NHS in anhydrous DMF or THF to form an active ester intermediate.

Coupling : Add glycine methyl ester (or tert-butyl ester) to the activated intermediate, followed by deprotection (e.g., acid hydrolysis for methyl esters).

Purification : Use column chromatography (silica gel, methanol/dichloromethane) or recrystallization.

Q. Key Considerations :

  • Monitor reaction progress via TLC or LC-MS.
  • Optimize pH and solvent polarity to avoid indole ring side reactions .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

  • X-ray Crystallography : For definitive 3D structure determination, use SHELX programs (e.g., SHELXL for refinement). Crystallize the compound in a suitable solvent (e.g., methanol/water) and collect data at low temperature (100 K) to minimize thermal motion .
  • Spectroscopy :
    • NMR : Assign peaks using 1H^1 \text{H}-NMR (e.g., indole H-3 at δ 7.2–7.5 ppm, methoxy at δ 3.8–4.0 ppm) and 13C^{13} \text{C}-NMR (amide carbonyl at ~170 ppm).
    • MS : Confirm molecular weight via ESI-MS (expected [M+H]+^+ for C13_{13}H14_{14}N2_2O4_4: 274.1).
  • Elemental Analysis : Validate purity (>98%) by C/H/N/O combustion analysis .

Advanced Research Questions

Q. What experimental strategies are used to investigate the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays :
    • Receptor Binding : Screen for affinity at serotonin (5-HT) receptors using radioligand displacement assays (e.g., 3H^3 \text{H}-LSD for 5-HT2A_{2A}).
    • Enzyme Inhibition : Test inhibition of monoamine oxidase (MAO) using fluorometric assays with kynuramine as substrate.
  • Cell-Based Models :
    • Evaluate anti-inflammatory activity in LPS-stimulated macrophages (measure TNF-α/IL-6 via ELISA).
    • Assess neuroprotective effects in SH-SY5Y cells under oxidative stress (H2_2O2_2-induced apoptosis).
  • Data Interpretation : Use dose-response curves (IC50_{50}) and statistical tools (e.g., GraphPad Prism) .

Q. How can contradictions in reported binding affinities or metabolic stability data be resolved?

Methodological Answer:

  • Cross-Validation : Replicate assays in parallel with positive controls (e.g., known 5-HT receptor agonists).
  • Experimental Conditions : Standardize buffer pH (7.4 for physiological relevance), temperature (37°C), and incubation times.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and compare with crystallographic data .
  • Metabolic Stability : Use liver microsomes (human/rat) with LC-MS/MS to quantify degradation half-life (t1/2_{1/2}) under NADPH cofactor conditions .

Q. What are critical considerations for solubility and stability studies under physiological conditions?

Methodological Answer:

  • Solubility :
    • Test in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and cell culture media. Use sonication or co-solvents (≤5% DMSO) for poorly soluble compounds.
    • Quantify via UV-Vis spectroscopy (λmax_{\text{max}} ~280 nm for indole).
  • Stability :
    • Perform forced degradation studies (heat, light, pH extremes) with HPLC monitoring.
    • Store lyophilized samples at -20°C under argon to prevent oxidation.
  • Safety : Follow GHS guidelines for handling (e.g., PPE, fume hoods) as per SDS recommendations .

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N-[(5-methoxy-1H-indol-1-yl)acetyl]glycine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.